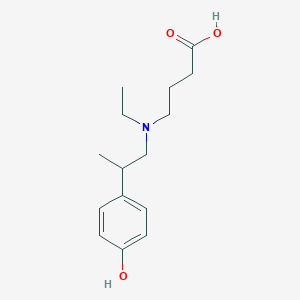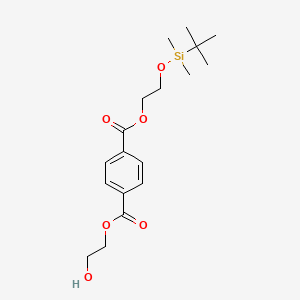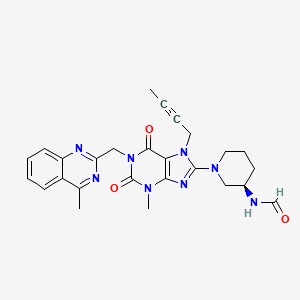
N-Formyl Linagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl Linagliptin is a derivative of Linagliptin, a novel and potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to increase insulin production and decrease glucagon production by the pancreas . This compound retains the core structure of Linagliptin but includes a formyl group, which may influence its chemical properties and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Linagliptin involves the formylation of Linagliptin. Linagliptin itself is synthesized through a multi-step process that includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate . The formylation step typically involves the use of formylating agents such as formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of Linagliptin and its derivatives, including this compound, involves optimizing the reaction conditions to achieve high yield and purity. This often includes purification steps such as charcolization and crystallization to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl Linagliptin can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .
Applications De Recherche Scientifique
N-Formyl Linagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study formylation reactions and the reactivity of formyl groups.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Linagliptin.
Medicine: Explored for its potential therapeutic effects, especially in the context of diabetes treatment.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
N-Formyl Linagliptin, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn increases insulin secretion and decreases glucagon release . The formyl group may influence the binding affinity and selectivity of the compound for DPP-4, potentially altering its pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linagliptin: The parent compound, used primarily for the treatment of type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with similar therapeutic effects but different pharmacokinetic properties.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure and pharmacokinetic profile.
Uniqueness
N-Formyl Linagliptin is unique due to the presence of the formyl group, which may confer distinct chemical and biological properties compared to its parent compound and other DPP-4 inhibitors. This structural modification can influence its reactivity, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C26H28N8O3 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide |
InChI |
InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)/t18-/m1/s1 |
Clé InChI |
IILRNOWSUPYXIV-GOSISDBHSA-N |
SMILES isomérique |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES canonique |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
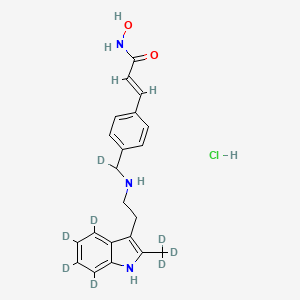
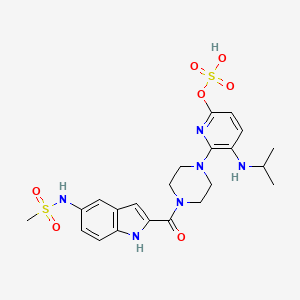
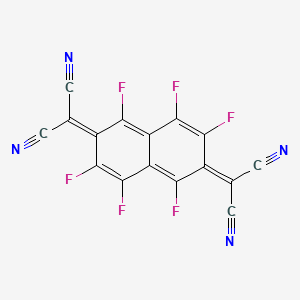
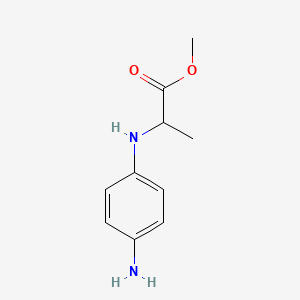
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


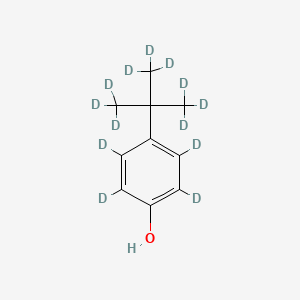
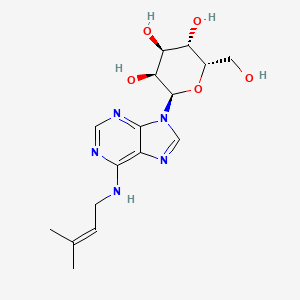
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
